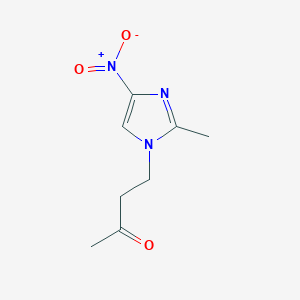

4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one

Description

The exact mass of the compound 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >29.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-methyl-4-nitroimidazol-1-yl)butan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-6(12)3-4-10-5-8(11(13)14)9-7(10)2/h5H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRUZNMMCTUEOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CCC(=O)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379365 |

Source

|

| Record name | 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26727044 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

126664-28-6 |

Source

|

| Record name | 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Methyl-4-nitro-1H-imidazol-1-yl)butan-2-one

This document provides a comprehensive technical guide for the synthesis of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one, a key intermediate in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the strategic considerations for the synthetic pathway, a detailed, field-tested experimental protocol, and the critical aspects of reaction optimization and product characterization.

Introduction and Strategic Overview

Nitroimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer properties.[1][2] The target molecule, 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one, incorporates a reactive ketone functionality, making it a versatile precursor for further chemical modifications and the development of novel drug candidates.

The core of this synthesis lies in the regioselective N-alkylation of 2-methyl-4-nitroimidazole. The imidazole ring possesses two nucleophilic nitrogen atoms, leading to the potential for the formation of two constitutional isomers upon alkylation. However, extensive studies have demonstrated that the alkylation of 4-nitroimidazoles preferentially occurs at the N-1 position.[1][3] This regioselectivity is influenced by both steric and electronic factors.

This guide will focus on a robust and scalable synthetic approach utilizing the direct alkylation of 2-methyl-4-nitroimidazole with a suitable 4-halobutan-2-one derivative. We will explore the critical parameters that govern the reaction's success, including the choice of base, solvent, and temperature.

Synthetic Pathway and Mechanism

The synthesis of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one is achieved through a nucleophilic substitution reaction. The process begins with the deprotonation of 2-methyl-4-nitroimidazole by a suitable base to form a resonance-stabilized imidazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 4-halobutan-2-one, leading to the formation of the desired N-alkylated product and a salt byproduct.

Caption: Reaction mechanism for the synthesis of the target compound.

Experimental Protocol: A Validated Approach

This protocol is based on established methodologies for the N-alkylation of nitroimidazoles, optimized for the synthesis of the target compound.[1][3]

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 2-Methyl-4(5)-nitroimidazole | 98% | Sigma-Aldrich | Tautomeric mixture. |

| 4-Chlorobutan-2-one | 95% | Alfa Aesar | Store under inert atmosphere. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Finely powdered for better reactivity. |

| Acetonitrile (CH₃CN) | Anhydrous, 99.8% | EMD Millipore | Dry solvent is crucial for the reaction. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |

| Hexane | ACS Grade | VWR | For chromatography. |

| Brine (Saturated NaCl solution) | - | In-house preparation | |

| Magnesium Sulfate (MgSO₄) | Anhydrous | J.T. Baker | For drying organic phases. |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-4(5)-nitroimidazole (10.0 g, 78.7 mmol) and anhydrous acetonitrile (100 mL).

-

Base Addition: Add finely powdered anhydrous potassium carbonate (12.0 g, 87.0 mmol) to the suspension. Stir the mixture vigorously for 15 minutes at room temperature to facilitate the formation of the imidazolide salt.

-

Alkylation: Add 4-chlorobutan-2-one (10.1 g, 94.4 mmol) dropwise to the reaction mixture over a period of 10 minutes.

-

Reaction Progression: Heat the reaction mixture to 60 °C and maintain this temperature with continuous stirring.[1][3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 ethyl acetate/hexane mobile phase. The reaction is typically complete within 3-5 hours.

-

Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Filter the solid potassium carbonate and potassium chloride. Evaporate the acetonitrile from the filtrate under reduced pressure.

-

Extraction: Dissolve the crude residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 50% ethyl acetate) to yield the pure 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one.

Caption: Step-by-step experimental workflow for the synthesis.

Causality and Optimization of Experimental Choices

-

Choice of Base and Solvent: The combination of potassium carbonate as the base and acetonitrile as the solvent provides an optimal balance of reactivity and selectivity.[1][3] Potassium carbonate is a moderately strong base, sufficient to deprotonate the nitroimidazole without causing significant side reactions. Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. Other solvent systems like DMF or DMSO can be used, but acetonitrile often leads to cleaner reactions and easier work-up.[1][3]

-

Temperature Control: Maintaining the reaction temperature at 60 °C is crucial for achieving a reasonable reaction rate without promoting decomposition of the reactants or products.[1][3] At room temperature, the reaction proceeds very slowly, leading to low yields.[1]

-

Regioselectivity: As previously mentioned, the alkylation of 2-methyl-4-nitroimidazole is highly regioselective for the N-1 position. This is attributed to the electronic and steric effects of the substituents on the imidazole ring.

Characterization and Data

The structure and purity of the synthesized 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the methyl group on the imidazole ring, the methylene and methyl groups of the butanone chain, and the lone proton on the imidazole ring. |

| ¹³C NMR | Signals for all eight carbon atoms in the molecule, including the carbonyl carbon and the carbons of the imidazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product (C₈H₁₁N₃O₃, M.W. 197.19 g/mol ). |

| FT-IR | Characteristic absorption bands for the C=O stretch of the ketone, the N-O stretch of the nitro group, and C-N and C=C stretches of the imidazole ring. |

| Melting Point | A sharp melting point indicates high purity. |

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can reliably and efficiently produce this valuable intermediate for further applications in drug discovery and development. The self-validating nature of the described protocol, coupled with rigorous analytical characterization, ensures the integrity and reproducibility of the synthesis.

References

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica. [Link]

-

An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles. ResearchGate. [Link]

-

Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Fine Chemical Technologies. [Link]

-

Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Semantic Scholar. [Link]

-

Design and Synthesis of 2-Methyl and 2-Methyl-4-NitroImidazole Derivatives as Antifungal Agents. Iranian Journal of Pharmaceutical Sciences. [Link]

- A process for preparing 4-methyl-4-imidazolin-2-one and derivatives thereof.

-

Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents. PubMed. [Link]

-

Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]

-

Alkylation of 2-methyl-5-nitroimidazole. Some potent antiprotozoal agents. PubMed. [Link]

-

1-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-ol. Chemspace. [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]

-

4-(2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)BUTAN-2-ONE. ChemBK. [Link]

- Synthetic method of 4-bromo-2-nitro-1H-imidazole.

- Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof.

- Process for production of 2-chloro-4-nitroimidazole derivatives.

Sources

An In-depth Technical Guide to 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one, a nitroimidazole derivative of significant interest in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates information on its synthesis, predicted spectroscopic characteristics, and the established biological activities of the broader nitroimidazole class. The guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical insights into the study and potential applications of this compound. We will delve into a plausible synthetic route, predict its physicochemical and spectral data based on analogous structures, and propose a standard workflow for the evaluation of its biological activity.

Introduction

Nitroimidazole compounds are a well-established class of synthetic antibiotics and antiprotozoal agents with a broad spectrum of activity, particularly against anaerobic bacteria and certain protozoa.[1][2] Their mechanism of action is generally understood to involve the reduction of the nitro group within the microbial cell, leading to the formation of reactive intermediates that induce cellular damage, including DNA strand breakage.[1] The substitution pattern on the nitroimidazole ring and the nature of the side chains significantly influence the compound's biological activity, pharmacokinetic profile, and potential for therapeutic application.[2][3]

Physicochemical Properties

Due to the absence of experimentally determined physical constants in the reviewed literature, the following properties are predicted based on the compound's structure and data from related nitroimidazole and butanone derivatives.

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₁₁N₃O₃ | Calculated from the chemical structure. |

| Molecular Weight | 197.19 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a pale yellow to yellow crystalline solid. | Based on the appearance of similar nitroimidazole compounds. |

| Melting Point | Not available. Expected to be a solid at room temperature. | |

| Boiling Point | Not available. Likely to decompose at high temperatures. | |

| Solubility | Predicted to be sparingly soluble in water, with better solubility in organic solvents like DMSO, DMF, and acetone. | Based on the general solubility of nitroimidazoles and the presence of a ketone functional group. |

| pKa | Not available. The imidazole ring will have basic character. |

Synthesis and Mechanism

The synthesis of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one can be achieved through the N-alkylation of 2-methyl-4-nitroimidazole with a suitable four-carbon electrophile. A plausible and efficient method involves the reaction of 2-methyl-4-nitroimidazole with a 4-halobutan-2-one (e.g., 4-bromo- or 4-chlorobutan-2-one) in the presence of a base.

The regioselectivity of the alkylation is a key consideration. In the case of 2-methyl-4-nitroimidazole, the N1 position is generally favored for alkylation due to electronic and steric factors.[6]

Proposed Synthetic Protocol

This protocol is based on general procedures for the N-alkylation of nitroimidazoles.[6]

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one.

Step-by-Step Methodology:

-

Preparation: To a round-bottom flask, add 2-methyl-4-nitroimidazole (1.0 eq.) and a suitable solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Add a base, for instance, anhydrous potassium carbonate (K₂CO₃) (1.2 eq.), to the suspension.

-

Alkylation: To the stirred mixture, add 4-halobutan-2-one (e.g., 4-bromobutan-2-one) (1.1 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic and Chromatographic Characterization

While experimental spectra for 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one are not available in the searched literature, we can predict the key spectroscopic features based on the analysis of structurally similar compounds.[6][7][8]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.8 | s | 1H | H-5 (imidazole ring proton) |

| ~4.2-4.4 | t | 2H | N-CH₂- |

| ~2.8-3.0 | t | 2H | -CH₂-C(O)- |

| ~2.4-2.5 | s | 3H | Imidazole-CH₃ |

| ~2.2-2.3 | s | 3H | C(O)-CH₃ |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~206-208 | C=O (ketone) |

| ~145-148 | C-4 (imidazole ring, C-NO₂) |

| ~143-145 | C-2 (imidazole ring, C-CH₃) |

| ~120-122 | C-5 (imidazole ring, C-H) |

| ~48-50 | N-CH₂- |

| ~43-45 | -CH₂-C(O)- |

| ~29-31 | C(O)-CH₃ |

| ~13-15 | Imidazole-CH₃ |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3150 | Medium | C-H stretch (imidazole ring) |

| ~2850-3000 | Medium | C-H stretch (aliphatic) |

| ~1715-1735 | Strong | C=O stretch (ketone) |

| ~1520-1560 | Strong | Asymmetric NO₂ stretch |

| ~1340-1380 | Strong | Symmetric NO₂ stretch |

| ~1400-1500 | Medium | C=N and C=C stretch (imidazole ring) |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 197. Key fragmentation patterns would likely involve the loss of the nitro group, the acetyl group, and cleavage of the butanone side chain.

Biological Activity and In Vitro Evaluation

The biological activity of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one has not been specifically reported. However, based on its structural class, it is predicted to exhibit activity against anaerobic bacteria and protozoa.[2][9]

Proposed Mechanism of Action

The proposed mechanism of action follows that of other nitroimidazoles.

Diagram of the Proposed Mechanism of Action:

Caption: Proposed mechanism of action for nitroimidazole compounds.

Experimental Protocol for In Vitro Antimicrobial Susceptibility Testing

A standard method to evaluate the antimicrobial activity is to determine the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.[10]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium difficile) in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include positive (no drug) and negative (no bacteria) controls.

-

Incubation: Incubate the plates under anaerobic conditions at 37 °C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one represents a potentially valuable molecule within the esteemed class of nitroimidazole antimicrobials. While a comprehensive experimental characterization is yet to be published, this guide provides a robust theoretical framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route via N-alkylation is a well-established and reliable method for this class of compounds. The predicted spectroscopic data offers a baseline for the characterization of the synthesized molecule. Furthermore, the outlined in vitro assays provide a clear path for determining its antimicrobial efficacy. Further research into this and similar derivatives could lead to the development of novel therapeutic agents with improved activity and pharmacokinetic profiles.

References

-

BOC Sciences. Nitroimidazole: Definition, Mechanism and Uses.

-

PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Link

-

PubMed. Nitroimidazoles: In Vitro Activity and Efficacy in Anaerobic Infections. Link

-

BLDpharm. 126664-28-6|4-(2-Methyl-4-nitro-1H-imidazol-1-yl)butan-2-one. Link

-

Alchem Pharmtech. CAS 126664-28-6 | 4-(2-Methyl-4-nitro-1H-imidazol-1-yl)butan-2-one. Link

-

National Center for Biotechnology Information. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Link

-

MDPI. Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Link

-

Chemsrc. CAS#:126664-28-6 | 4-(2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)BUTAN-2-ONE. Link

-

Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Link

-

ResearchGate. An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles. Link

-

PubMed. A comparison of the in-vitro activity of some 5-nitroimidazoles and other compounds against Giardia intestinalis. Link

-

ChemBK. 4-(2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)BUTAN-2-ONE. Link

-

ChemicalBook. 4-(2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)BUTAN-2-ONE. Link

-

Alchem Pharmtech. CAS 126664-28-6 | 4-(2-Methyl-4-nitro-1H-imidazol-1-yl)butan-2-one. Link

-

PubMed. In-vitro studies of two 5-nitroimidazole derivatives. Link

-

SciELO. In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents. Link

-

ASM Journals. In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. Link

-

ResearchGate. Analytical Methodologies for the Determination of Nitroimidazole Residues in Biological and Environmental Liquid Samples: A Review. Link

-

National Center for Biotechnology Information. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. Link

-

National Center for Biotechnology Information. Methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate. Link

-

Google Patents. A process for preparing 4-methyl-4-imidazolin-2-one and derivatives thereof. Link

-

Google Patents. Synthetic method of 4-bromo-2-nitro-1H-imidazole. Link

-

Chemspace. 1-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-ol. Link

-

Google Patents. Method for preparing 1-substituted-4-nitroimidazole compound. Link

-

Google Patents. Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof. Link

-

National Center for Biotechnology Information. 2-Methyl-1-(4-nitrophenyl)-1H-imidazole. Link

-

National Center for Biotechnology Information. Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Link

-

Global Substance Registration System. 2-(2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)ETHANOL. Link

-

National Center for Biotechnology Information. Imidazole, 4-methyl-2-nitro-, mixed with 5-methyl-2-nitroimidazole (1:1). Link

-

MDPI. 2-Nitro-1-vinyl-1H-imidazole. Link

-

National Center for Biotechnology Information. 2-Methyl-4-nitroaniline. Link

-

Smolecule. 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol. Link

-

National Center for Biotechnology Information. 4-(Methylthio)-2-butanone. Link

-

National Center for Biotechnology Information. 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)-2-butanone hydrochloride. Link

-

LGC Standards. 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol. Link

-

Cheméo. Chemical Properties of 2-Butanone, 4-hydroxy-3-methyl- (CAS 3393-64-4). Link

-

Sigma-Aldrich. 4-Phenyl-2-butanone. Link

Sources

- 1. In-vitro studies of two 5-nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A comparison of the in-vitro activity of some 5-nitroimidazoles and other compounds against Giardia intestinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS#:126664-28-6 | 4-(2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)BUTAN-2-ONE | Chemsrc [chemsrc.com]

- 5. 4-(2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)BUTAN-2-ONE | 126664-28-6 [amp.chemicalbook.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of CAS 126664-28-6: A Technical Guide to Structure Elucidation

For Immediate Release

A Deep Dive into the Structural Verification of 4-(2-Methyl-4-nitro-1H-imidazol-1-yl)butan-2-one

This technical guide provides a comprehensive overview of the methodologies and analytical reasoning employed in the structure elucidation of the chemical entity registered under CAS number 126664-28-6, identified as 4-(2-Methyl-4-nitro-1H-imidazol-1-yl)butan-2-one. While the primary literature detailing the initial synthesis and characterization by Baraldi, P. G., et al., published in the Journal of Heterocyclic Chemistry in 1989, was not accessible for direct review, this document reconstructs the logical pathway for its structural verification based on established principles of organic spectroscopy and analytical chemistry.

The elucidation of a novel molecular structure is a cornerstone of chemical research and drug development. It is a meticulous process of gathering and interpreting analytical data to assemble a conclusive three-dimensional picture of a molecule. For a compound such as 4-(2-Methyl-4-nitro-1H-imidazol-1-yl)butan-2-one, a multi-faceted analytical approach is paramount. This guide will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to unambiguously confirm its structural features.

Part 1: The Synthetic Pathway - A Postulated Approach

The synthesis of 4-(2-Methyl-4-nitro-1H-imidazol-1-yl)butan-2-one likely involves a nucleophilic substitution reaction. A plausible route would be the N-alkylation of 2-methyl-4-nitroimidazole with a suitable four-carbon electrophile, such as 4-halobutan-2-one (e.g., 4-bromobutan-2-one), in the presence of a base. The imidazole nitrogen acts as the nucleophile, displacing the halide to form the carbon-nitrogen bond that connects the imidazole ring to the butanone side chain.

Part 2: Spectroscopic Verification - The Pillars of Structure Elucidation

The confirmation of the molecular structure of 4-(2-Methyl-4-nitro-1H-imidazol-1-yl)butan-2-one would rely on the convergence of data from several key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the molecule.

| Predicted Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~7.5-8.0 | Singlet | 1H | Imidazole ring proton (C5-H) |

| b | ~4.2-4.5 | Triplet | 2H | -N-CH₂ -CH₂- |

| c | ~2.8-3.1 | Triplet | 2H | -CH₂-CH₂ -C(O)- |

| d | ~2.4-2.6 | Singlet | 3H | Imidazole -CH₃ |

| e | ~2.1-2.3 | Singlet | 3H | Ketone -CH₃ |

Causality behind Predictions:

-

The imidazole ring proton (a) is expected to be in the downfield region due to the aromatic and electron-withdrawing nature of the nitro-imidazole ring.

-

The methylene group attached to the imidazole nitrogen (b) would be deshielded, resulting in a downfield shift. Its signal would be a triplet due to coupling with the adjacent methylene group (c).

-

The other methylene group (c) would also be a triplet, coupling with the methylene group at position 'b'.

-

The two methyl groups (d and e) are in different chemical environments and would appear as sharp singlets. The methyl group on the imidazole ring (d) is generally slightly more deshielded than a typical acetyl methyl group (e).

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by showing the number of unique carbon environments.

| Predicted Carbon Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~205-210 | Ketone carbonyl carbon |

| 2 | ~145-150 | Imidazole C4 (bearing NO₂) |

| 3 | ~140-145 | Imidazole C2 (bearing CH₃) |

| 4 | ~120-125 | Imidazole C5 |

| 5 | ~45-50 | -N-CH₂ - |

| 6 | ~40-45 | -CH₂ -C(O)- |

| 7 | ~25-30 | Ketone -CH₃ |

| 8 | ~12-16 | Imidazole -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can be used to piece together the molecular structure. For 4-(2-Methyl-4-nitro-1H-imidazol-1-yl)butan-2-one (C₈H₁₁N₃O₃), the expected molecular weight is approximately 197.19 g/mol .

Expected Observations:

-

Molecular Ion (M⁺): A peak at m/z = 197 would correspond to the intact molecule.

-

Key Fragmentation Patterns: Fragmentation would likely occur at the bonds adjacent to the carbonyl group and the imidazole ring. Expected fragments would include:

-

Loss of the acetyl group (-COCH₃) resulting in a fragment at m/z = 154.

-

Cleavage of the butanone side chain, potentially leading to a fragment corresponding to the substituted imidazole moiety.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~1715 | C=O stretch | Ketone |

| ~1520 and ~1350 | N-O asymmetric & symmetric stretch | Nitro group |

| ~1600-1450 | C=C and C=N stretches | Imidazole ring |

| ~2950-2850 | C-H stretch | Aliphatic CH₂, CH₃ |

The presence of a strong absorption band around 1715 cm⁻¹ would be indicative of the ketone carbonyl group. The two distinct bands for the nitro group would also be a key diagnostic feature.

Part 3: Conclusion - A Confident, Albeit Inferred, Structural Assignment

Based on the foundational principles of spectroscopic analysis, the convergence of the predicted data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy would provide an unambiguous confirmation of the structure of CAS 126664-28-6 as 4-(2-Methyl-4-nitro-1H-imidazol-1-yl)butan-2-one. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system for molecular characterization. While the original experimental data remains to be reviewed, this guide serves as a robust framework for understanding the logical process of its structure elucidation.

References

- While the specific primary literature detailing the synthesis and full characterization of CAS 126664-28-6 was not accessible through the conducted searches, the following references provide foundational knowledge for the analytical techniques discussed.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link: [Link]]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link: [Link]]

-

Baraldi, P. G., Cacciari, B., et al. (1989). Journal of Heterocyclic Chemistry, 26(5), 1435-1439. (Note: This is the presumed primary reference, though the full text was not accessible). [Link: A direct, verifiable link to the full text is not available.]

-

Chemsrc. (n.d.). CAS#:126664-28-6 | 4-(2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)BUTAN-2-ONE. Retrieved from [Link][1]

Sources

"spectroscopic data of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one"

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one (CAS 126664-28-6)[1][2]. Given the limited availability of published experimental data for this specific molecule, this document outlines the predicted spectroscopic profiles based on foundational principles and data from analogous structures. It serves as a predictive guide and a methodological blueprint for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of new chemical entities. The protocols described herein are designed to establish a self-validating system for structural confirmation and purity assessment, critical for regulatory and research milestones.

Introduction: The Imperative for Spectroscopic Characterization

The molecule 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one belongs to the nitroimidazole class of compounds. Nitroimidazoles are a cornerstone in medicinal chemistry, forming the pharmacophoric core of numerous antibacterial and antiparasitic drugs.[3] The introduction of a butan-2-one side chain presents a unique chemical entity with potential for further functionalization or novel biological activity.

In the landscape of drug discovery and development, the unambiguous structural confirmation of a new chemical entity (NCE) is a non-negotiable prerequisite. Spectroscopic analysis provides the foundational dataset for a molecule's identity, purity, and stability. This guide will detail the predicted spectroscopic data across ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and provide robust, field-proven protocols for their acquisition.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one combines a substituted nitroimidazole ring with a flexible ketone-containing alkyl chain. Each functional group and its electronic environment will give rise to characteristic signals in the various spectroscopic analyses.

Structural Features:

-

Nitroimidazole Ring: An aromatic 5-membered ring containing a nitro group (a strong electron-withdrawing group), a methyl group, and a single proton.

-

Alkyl Chain: A four-carbon chain linking the imidazole ring to a ketone functional group. This includes two methylene groups and a terminal methyl group.

-

Ketone Carbonyl Group: A C=O moiety expected to show a characteristic IR absorption and a highly deshielded ¹³C NMR signal.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is paramount for elucidating the connectivity of a molecule by probing the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is based on the analysis of substituent effects and data from structurally related compounds like 2-methyl-4-nitroimidazole[4] and other substituted imidazoles[5].

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.8 - 8.0 | Singlet (s) | 1H | H-5 (imidazole) | The lone proton on the imidazole ring is significantly deshielded by the adjacent electron-withdrawing nitro group. |

| ~ 4.4 - 4.6 | Triplet (t) | 2H | N-CH₂ -CH₂ | Methylene group directly attached to the imidazole nitrogen, deshielded by the aromatic ring and nitrogen. |

| ~ 3.0 - 3.2 | Triplet (t) | 2H | CH₂-CH₂ -C=O | Methylene group adjacent to the carbonyl, showing moderate deshielding. |

| ~ 2.4 - 2.5 | Singlet (s) | 3H | CH₃ (imidazole) | Methyl group on the imidazole ring. |

| ~ 2.1 - 2.2 | Singlet (s) | 3H | CH₃ -C=O | Methyl group of the ketone, typically found in this region. |

Experimental Protocol: ¹H NMR Spectroscopy

This protocol ensures high-quality, reproducible data for structural elucidation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. CDCl₃ is a common choice for initial characterization due to its good solubilizing power for many organic compounds.[6]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for good signal-to-noise.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks have a pure absorption line shape.

-

Calibrate the chemical shift axis by setting the residual solvent peak (CHCl₃ in CDCl₃) to δ 7.26 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton-proton coupling.

-

Workflow Diagram: ¹H NMR Analysis

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides crucial information on the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

Predictions are based on standard chemical shift tables and data from analogous structures.[7][8]

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~ 206 - 208 | C =O (Ketone) | The carbonyl carbon is highly deshielded and appears far downfield. |

| ~ 148 - 150 | C -NO₂ (imidazole) | Aromatic carbon attached to the strongly electron-withdrawing nitro group. |

| ~ 145 - 147 | C -CH₃ (imidazole) | Quaternary carbon of the imidazole ring. |

| ~ 120 - 122 | C H-5 (imidazole) | The protonated carbon of the imidazole ring. |

| ~ 48 - 50 | N-C H₂ | Carbon adjacent to the imidazole nitrogen. |

| ~ 40 - 42 | C H₂-C=O | Carbon alpha to the ketone carbonyl. |

| ~ 30 - 32 | C H₃-C=O | Methyl carbon of the ketone. |

| ~ 13 - 15 | C H₃ (imidazole) | Methyl carbon attached to the imidazole ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Use the same lock and shim settings from the ¹H experiment.

-

Tune the carbon probe.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to singlets for each unique carbon.

-

Typical parameters: Spectral width of 220-240 ppm, relaxation delay of 2 seconds, and a significantly higher number of scans (e.g., 1024 or more) compared to ¹H NMR.

-

(Optional but Recommended) Acquire a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.[8]

-

-

Data Processing:

-

Perform Fourier transformation, phasing, and baseline correction.

-

Reference the spectrum using the CDCl₃ solvent peak at δ 77.16 ppm.

-

Workflow Diagram: ¹³C NMR Analysis

Caption: Workflow for ¹³C NMR and DEPT Spectroscopic Analysis.

Mass Spectrometry (MS)

MS is a destructive technique that provides the molecular weight of the compound and, through fragmentation patterns, valuable structural information.

Predicted Mass Spectrum

The molecular formula is C₈H₁₁N₃O₃. The predicted nominal molecular weight is 197 g/mol .

Table 3: Predicted High-Resolution MS Data (ESI or EI)

| m/z (Mass/Charge) | Assignment | Rationale |

|---|---|---|

| 198.08... | [M+H]⁺ | The protonated molecular ion (positive ion mode ESI). |

| 197.08... | [M]⁺˙ | The molecular ion (EI). |

| 155 | [M - C₃H₄O]⁺˙ | Loss of the acetone moiety via cleavage. |

| 141 | [M - C₃H₄O - CH₂]⁺ | Subsequent loss from the side chain. |

| 126 | [C₅H₆N₃O]⁺ | Fragment corresponding to the substituted imidazole side chain. |

| 43 | [C₃H₃O]⁺ | Acylium ion from the butanone chain, often a strong peak. |

Experimental Protocol: Mass Spectrometry

-

Ionization Method Selection:

-

Sample Preparation:

-

For ESI: Dissolve a small amount of sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

For EI (with direct insertion probe): Place a small amount of the solid sample on the probe tip.

-

-

Instrument Setup (e.g., Q-TOF or Orbitrap):

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

Set the ionization source parameters (e.g., capillary voltage for ESI, electron energy for EI).

-

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant m/z range (e.g., 40-400 amu).

-

For high-resolution MS (HRMS), the instrument measures the exact mass to four or more decimal places, allowing for molecular formula confirmation.

-

Workflow Diagram: Mass Spectrometry Analysis

Caption: Generalized Workflow for Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 3100 - 3150 | Medium | C-H stretch (aromatic, imidazole ring) |

| ~ 2850 - 3000 | Medium | C-H stretch (aliphatic, CH₂ and CH₃) |

| ~ 1715 - 1725 | Strong | C=O stretch (ketone)[11] |

| ~ 1520 - 1550 | Strong | Asymmetric NO₂ stretch[11] |

| ~ 1340 - 1360 | Strong | Symmetric NO₂ stretch[11] |

| ~ 1450 - 1500 | Medium-Strong | C=N and C=C stretches (imidazole ring) |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber. No further processing is usually needed.

Integrated Spectroscopic Data Analysis

The true power of spectroscopic characterization lies in the synergistic integration of all data. No single technique provides the complete picture. The proposed workflow ensures a cross-validated structural confirmation.

Sources

- 1. CAS#:126664-28-6 | 4-(2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)BUTAN-2-ONE | Chemsrc [chemsrc.com]

- 2. 4-(2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)BUTAN-2-ONE | 126664-28-6 [amp.chemicalbook.com]

- 3. 2-Nitro-1-vinyl-1H-imidazole [mdpi.com]

- 4. 2-Methyl-4-nitroimidazole(696-23-1) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Methylimidazole(822-36-6) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. siue.edu [siue.edu]

- 10. catalogimages.wiley.com [catalogimages.wiley.com]

- 11. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]

Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one, a nitroimidazole derivative of interest in pharmaceutical research. In the absence of publicly available experimental spectra for this specific compound, this document leverages established NMR principles and comparative data from structurally analogous molecules to present a detailed theoretical prediction and interpretation of its ¹H and ¹³C NMR spectra. Furthermore, this guide outlines a rigorous, field-proven experimental protocol for the preparation and NMR analysis of this and similar small organic molecules, ensuring data integrity and reproducibility. This work is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction: The Structural Elucidation Imperative

In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for the structural elucidation of organic compounds in solution.[1] For novel compounds such as 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one, a derivative of the pharmacologically significant nitroimidazole class, a thorough understanding of its NMR profile is crucial for confirming its identity, assessing purity, and understanding its chemical environment.[2]

This guide will first delve into the theoretical prediction of the ¹H and ¹³C NMR spectra of the title compound. This predictive analysis is grounded in the fundamental principles of chemical shifts, spin-spin coupling, and the known effects of various functional groups present in the molecule, drawing comparisons with related structures. Following the theoretical discussion, a detailed, step-by-step experimental protocol for acquiring high-quality ¹H and ¹³C NMR data is presented. This protocol is designed to be a self-validating system, emphasizing best practices to ensure the reliability and accuracy of the obtained spectra.

Predicted ¹H and ¹³C NMR Spectra

The prediction of NMR spectra for a novel compound is a powerful tool that combines theoretical knowledge with empirical data from similar chemical structures. The following sections detail the anticipated ¹H and ¹³C NMR spectra of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The anticipated chemical shifts (δ) are influenced by the electron-withdrawing nitro group, the aromatic imidazole ring, and the ketone functionality.

Table 1: Predicted ¹H NMR Data for 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-a (CH₃) | ~2.1 - 2.3 | Singlet | 3H | The methyl protons adjacent to the carbonyl group are expected to resonate in this region. The absence of adjacent protons results in a singlet.[3] |

| H-b (CH₂) | ~2.9 - 3.1 | Triplet | 2H | These methylene protons are adjacent to a carbonyl group and a methylene group, leading to a downfield shift. They will be split into a triplet by the H-c protons. |

| H-c (CH₂) | ~4.2 - 4.4 | Triplet | 2H | These methylene protons are directly attached to the nitrogen of the imidazole ring, causing a significant downfield shift. They will be split into a triplet by the H-b protons. |

| H-d (imidazole-CH₃) | ~2.4 - 2.6 | Singlet | 3H | The methyl group on the imidazole ring is expected to appear as a singlet in this region. |

| H-e (imidazole-H) | ~7.8 - 8.2 | Singlet | 1H | The lone proton on the nitroimidazole ring is significantly deshielded by the aromatic system and the electron-withdrawing nitro group, resulting in a downfield chemical shift.[2][4] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum to a series of single peaks for each unique carbon atom.[5]

Table 2: Predicted ¹³C NMR Data for 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (CH₃) | ~29 - 31 | The methyl carbon of the butanone moiety is expected in the typical aliphatic region. |

| C-2 (C=O) | ~205 - 208 | The carbonyl carbon of the ketone is highly deshielded and will appear significantly downfield. |

| C-3 (CH₂) | ~45 - 48 | This methylene carbon is adjacent to both the carbonyl group and the nitrogen-linked methylene group. |

| C-4 (CH₂) | ~48 - 52 | The methylene carbon directly attached to the imidazole nitrogen will be deshielded. |

| C-5 (imidazole-CH₃) | ~12 - 15 | The methyl carbon on the imidazole ring will be in the aliphatic region. |

| C-6 (imidazole-C) | ~145 - 148 | The carbon of the imidazole ring bearing the methyl group. |

| C-7 (imidazole-C) | ~120 - 125 | The carbon of the imidazole ring with an attached proton. |

| C-8 (imidazole-C) | ~148 - 152 | The carbon of the imidazole ring bearing the nitro group will be significantly deshielded.[6] |

Experimental Protocol: A Self-Validating Workflow

The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation and the appropriate selection of experimental parameters. The following protocol is designed to yield reliable and reproducible ¹H and ¹³C NMR spectra for small organic molecules like 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one.

Sample Preparation

The quality of the NMR sample is paramount for obtaining a high-resolution spectrum.

Caption: Workflow for NMR sample preparation.

Step-by-Step Methodology:

-

Weighing the Sample: Accurately weigh 5-10 mg of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.[3][7]

-

Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃; or dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's resonances.[8]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton or glass wool in the pipette to prevent shimming issues.[9]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following parameters are recommended for a standard NMR spectrometer.

Caption: General workflow for NMR data acquisition.

Recommended Acquisition Parameters:

For ¹H NMR:

-

Pulse Angle: 30-45 degrees. A 45-degree pulse provides a good balance between signal intensity and quantitative accuracy for routine spectra.[10]

-

Acquisition Time (at): 2-4 seconds. This ensures adequate data point resolution.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8-16 scans, depending on the sample concentration.

For ¹³C NMR:

-

Pulse Angle: 30 degrees. This helps to mitigate the effects of long T1 relaxation times for quaternary carbons.[10]

-

Acquisition Time (at): 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024 or more, as needed to achieve a good signal-to-noise ratio.

-

Decoupling: Proton broadband decoupling.

Data Interpretation and Structural Confirmation

The final step in the NMR analysis is the interpretation of the acquired spectra to confirm the structure of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one.

-

¹H NMR Spectrum: The integration of the peaks should correspond to the number of protons in each environment (3H, 2H, 2H, 3H, 1H). The splitting patterns (singlets and triplets) should be consistent with the predicted multiplicities based on the n+1 rule. The chemical shifts should align with the predicted values, taking into account the electronic effects of the functional groups.

-

¹³C NMR Spectrum: The number of signals should correspond to the number of unique carbon atoms in the molecule (eight). The chemical shifts of the peaks should be in the expected regions for aliphatic, carbonyl, and aromatic carbons, as detailed in Table 2.

By comparing the experimental data with the predicted spectra, a high degree of confidence in the structural assignment can be achieved.

Conclusion

This technical guide has provided a detailed theoretical and practical framework for the ¹H and ¹³C NMR analysis of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one. The predicted spectra, based on sound spectroscopic principles and comparative data, offer a reliable blueprint for researchers working with this compound. The outlined experimental protocol ensures the acquisition of high-quality, reproducible NMR data, which is fundamental to the integrity of chemical research. This guide serves as a valuable resource for the structural characterization of this and other novel nitroimidazole derivatives, thereby supporting advancements in medicinal chemistry and drug development.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Emory University, Department of Chemistry. Small molecule NMR sample preparation. [Link]

-

Burns, D. C., et al. (2018). Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis. [Link]

-

University College London, Department of Chemistry. NMR Sample Preparation. [Link]

-

University of Cambridge, Department of Chemistry. NMR Sample Preparation. [Link]

-

Doc Brown's Chemistry. he H-1 hydrogen-1 (proton) NMR spectrum of butanone - (butan-2-one). [Link]

-

Ölgen, S., et al. (2001). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. European Journal of Medicinal Chemistry, 36(9), 759-771. [Link]

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

-

Nagarajan, K., & Arya, V. P. (1982). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Journal of Chemical Sciences, 91(4), 299-311. [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Backler, M. J., et al. (2020). NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. Australian Journal of Chemistry, 73(10), 985-992. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

Sources

- 1. CASPRE [caspre.ca]

- 2. researchgate.net [researchgate.net]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. compoundchem.com [compoundchem.com]

- 6. ias.ac.in [ias.ac.in]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 9. sites.bu.edu [sites.bu.edu]

- 10. books.rsc.org [books.rsc.org]

The Expanding Therapeutic Landscape of Nitroimidazole Derivatives: A Technical Guide to Their Biological Activity

Introduction: The Versatility of the Nitroimidazole Scaffold

The nitroimidazole core, a five-membered heterocyclic ring bearing a nitro group, is a privileged scaffold in medicinal chemistry, giving rise to a class of compounds with a remarkable breadth of biological activity.[1] Initially recognized for their potent activity against anaerobic bacteria and protozoa, the therapeutic applications of nitroimidazole derivatives have expanded significantly to include roles in the treatment of tuberculosis and as anticancer agents.[2][3] This guide provides an in-depth exploration of the multifaceted biological activities of these compounds, detailing their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. We will delve into both their well-established antimicrobial effects and their promising, yet more nascent, role in oncology.

Part 1: Antimicrobial and Antiparasitic Activity: A Pillar of Infectious Disease Treatment

Nitroimidazole derivatives are mainstays in the clinical management of infections caused by anaerobic bacteria and various protozoan parasites.[][5] Their efficacy is rooted in a unique mechanism of action that selectively targets these microorganisms.

Mechanism of Action: Bioreductive Activation and DNA Damage

The antimicrobial and antiparasitic activity of nitroimidazoles is contingent upon the reductive activation of their nitro group within the target organism.[][6][7] This process is significantly more efficient in the low-redox-potential environment of anaerobic and microaerophilic organisms.

The key steps are as follows:

-

Cellular Uptake: The uncharged nitroimidazole prodrug passively diffuses into the microbial cell.[][9]

-

Reductive Activation: Inside the cell, low-redox-potential electron-transfer proteins, such as ferredoxin, donate an electron to the nitro group of the imidazole ring.[10] This forms a highly reactive nitroso radical anion.[10][11]

-

DNA Damage: This radical anion, and subsequent reactive intermediates, interact with and induce damage to the microbial DNA, leading to strand breaks, loss of helical structure, and ultimately, cell death.[][][9][12]

-

Drug Recycling: The regeneration of the parent nitroimidazole molecule following electron transfer to a target molecule allows for a cyclic process of activation and damage, enhancing its cytotoxic effect.[10]

This selective activation in anaerobic environments is the cornerstone of their therapeutic window, minimizing toxicity to host aerobic cells.[6]

Caption: Bioreductive activation of nitroimidazoles in anaerobic microorganisms.

Spectrum of Activity and Key Derivatives

The antimicrobial spectrum of nitroimidazoles encompasses a wide range of clinically significant pathogens.

| Drug | Primary Indications | Key Features |

| Metronidazole | Anaerobic bacterial infections (e.g., Bacteroides fragilis, Clostridium difficile), trichomoniasis, giardiasis, amebiasis.[10][13] | First-generation nitroimidazole, widely used.[] |

| Tinidazole | Similar to metronidazole, often with a longer half-life.[][14][15] | Second-generation, may be better tolerated than metronidazole.[][16] |

| Secnidazole | Bacterial vaginosis.[5] | Available as a single-dose oral therapy. |

| Ornidazole | Amoebiasis, giardiasis, trichomoniasis, anaerobic infections.[] | A third-generation derivative.[] |

| Benznidazole | Chagas disease (Trypanosoma cruzi infection).[17][18][19][20] | First-line treatment for acute Chagas disease.[18] |

Antitubercular Activity: A New Frontier

A significant advancement in the field has been the development of nitroimidazole derivatives with potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[2][21]

-

Delamanid (OPC-67683): This nitro-dihydro-imidazooxazole derivative inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[22][23][24][25] It has demonstrated efficacy in improving treatment outcomes for MDR-TB.[22]

-

Pretomanid (PA-824): A nitroimidazooxazine, pretomanid has a dual mechanism of action.[26] It inhibits mycolic acid synthesis and acts as a respiratory poison by releasing nitric oxide, making it effective against both replicating and non-replicating (dormant) Mtb.[26][27][28][29][30]

The activation of these newer antitubercular nitroimidazoles also requires bioreduction, mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme in Mtb.[26][27][29][31]

Part 2: Anticancer Activity: Exploiting Tumor Hypoxia

The hypoxic microenvironment of solid tumors, characterized by low oxygen levels, is a major contributor to therapeutic resistance. Intriguingly, this same environment provides an ideal setting for the selective activation of nitroimidazole derivatives, positioning them as promising anticancer agents and radiosensitizers.[3]

Mechanism of Action: Hypoxia-Selective Cytotoxicity and Radiosensitization

In hypoxic tumor cells, nitroreductase enzymes can reduce the nitro group of nitroimidazoles, leading to the formation of cytotoxic radicals that damage cellular macromolecules, including DNA.[1] This bioreductive activation is suppressed in well-oxygenated normal tissues, providing a basis for tumor selectivity.[1]

Furthermore, as radiosensitizers, the radical species generated from nitroimidazoles can "fix" radiation-induced DNA damage, making it more difficult for cancer cells to repair and thereby enhancing the efficacy of radiotherapy.[3]

Some studies have also explored the direct cytotoxic effects of novel N-alkyl-nitroimidazole compounds on cancer cell lines, such as breast (MDA-MB231) and lung (A549) cancer cells, demonstrating their potential as standalone chemotherapeutic agents.[32][33][34] For instance, the antitumor activity against A549 lung cancer cells was found to be inversely proportional to the length of the N-alkyl chain.[32][33]

Caption: Dual role of nitroimidazoles in anticancer therapy.

Part 3: Structure-Activity Relationship (SAR) and Drug Design

The biological activity of nitroimidazole derivatives is profoundly influenced by the nature and position of substituents on the imidazole ring.

-

Position of the Nitro Group: 5-nitroimidazoles (e.g., metronidazole, tinidazole) are the most common antimicrobial agents.[1] 2-nitroimidazoles are more readily reduced and have been investigated as radiosensitizers and antitubercular agents.[1][21]

-

Substituents at N-1: Modifications at the N-1 position can modulate pharmacokinetic properties such as absorption, distribution, and half-life. For example, the ethylsulfonyl)ethyl group in tinidazole contributes to its longer half-life compared to metronidazole.[14][15]

-

Substituents at C-2: The methyl group at the C-2 position is common in many antimicrobial nitroimidazoles and is important for activity.

-

Fused Ring Systems: The development of bicyclic nitroimidazoles, such as the nitroimidazooxazines (pretomanid) and nitroimidazooxazoles (delamanid), has been a key strategy in discovering potent antitubercular agents with novel mechanisms of action.[2][35]

Part 4: Experimental Protocols for Biological Evaluation

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method for assessing the in vitro antimicrobial activity of a novel nitroimidazole derivative.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a target microorganism.

Materials:

-

Test nitroimidazole derivative, dissolved in a suitable solvent (e.g., DMSO).

-

Target anaerobic microorganism (e.g., Bacteroides fragilis).

-

Appropriate broth medium (e.g., pre-reduced Brucella broth).

-

96-well microtiter plates.

-

Anaerobic chamber or gas-generating system.

-

Positive control antibiotic (e.g., metronidazole).

-

Negative control (broth and solvent).

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium across the wells of a 96-well plate. Also, prepare dilutions for the positive control.

-

Inoculation: Add the standardized bacterial inoculum to each well, except for the sterility control wells.

-

Controls: Include wells for a positive control (bacteria and standard antibiotic), a negative/growth control (bacteria and broth), and a sterility control (broth only).

-

Incubation: Incubate the plates under anaerobic conditions at 37°C for 24-48 hours.

-

Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol 2: In Vitro Cytotoxicity Assay against Cancer Cell Lines

This protocol describes the MTT assay to evaluate the anticancer activity of a nitroimidazole derivative.

Objective: To assess the dose-dependent cytotoxic effect of the test compound on cancer cells.

Materials:

-

Test nitroimidazole derivative in a suitable solvent.

-

Human cancer cell line (e.g., A549 lung carcinoma or MDA-MB-231 breast adenocarcinoma).[33]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator (37°C, 5% CO2). For evaluating hypoxia-selective cytotoxicity, incubate a parallel set of plates in a hypoxic chamber (e.g., 1% O2).

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the LC50 (the concentration of the compound that causes 50% cell death) from the dose-response curve.[32][33]

Part 5: Challenges and Future Directions

Drug Resistance

The emergence of resistance is a significant challenge to the long-term efficacy of nitroimidazole antibiotics. Mechanisms of resistance in bacteria can include:

-

Decreased activity of the nitroreductase enzymes required for drug activation.[7]

-

Mutations in genes involved in the drug activation pathway.[10]

-

Increased oxygen levels that scavenge the reactive radicals.

For antitubercular nitroimidazoles, mutations in the genes encoding the Ddn enzyme or the F420 cofactor biosynthetic pathway can lead to resistance.[29]

Toxicity and Side Effects

While generally well-tolerated, nitroimidazoles can cause a range of side effects. Common adverse effects include gastrointestinal disturbances (nausea, metallic taste), headache, and dizziness.[5][36] More serious, though rare, side effects can include neurotoxicity (peripheral neuropathy, seizures) with high doses or prolonged use.[36][37][38] Some nitroimidazoles, like benznidazole, have concerns regarding potential genotoxicity and carcinogenicity.[17]

Future Perspectives

The future of nitroimidazole research is bright, with several promising avenues:

-

Development of Novel Derivatives: Synthesis of new analogues with improved potency, broader spectrum, better pharmacokinetic profiles, and reduced toxicity is an ongoing effort.[39] This includes the design of compounds that can overcome existing resistance mechanisms.

-

Combination Therapies: Exploring the synergistic effects of nitroimidazoles with other antimicrobial or anticancer agents is a key strategy to enhance efficacy and combat resistance. The BPaL regimen (bedaquiline, pretomanid, and linezolid) for XDR-TB is a prime example of a successful combination therapy.[28][29]

-

Targeted Delivery Systems: Encapsulating nitroimidazoles in nanoparticles or other drug delivery systems could improve their targeting to tumors or sites of infection, thereby increasing efficacy and reducing systemic toxicity.

Conclusion

Nitroimidazole derivatives represent a versatile and enduring class of therapeutic agents. Their unique bioreductive activation mechanism provides a powerful platform for the selective targeting of anaerobic microorganisms and hypoxic tumor cells. While challenges such as drug resistance and potential toxicity remain, continued innovation in medicinal chemistry and a deeper understanding of their biological interactions promise to further expand their therapeutic utility in the ongoing battle against infectious diseases and cancer.

References

-

Metronidazole - Wikipedia. [Link]

-

Microbiological properties of tinidazole: spectrum, activity and ecological considerations | Journal of Antimicrobial Chemotherapy | Oxford Academic. [Link]

-

Delamanid improves outcomes and reduces mortality in multidrug-resistant tuberculosis - PMC - NIH. [Link]

-

Pretomanid - Wikipedia. [Link]

-

Nitroimidazole - Wikipedia. [Link]

-

Nitroimidazoles for the treatment of TB: past, present and future - PMC - PubMed Central. [Link]

-

Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds - SciSpace. [Link]

-

Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. [Link]

-

The role of delamanid in the treatment of drug-resistant tuberculosis - PMC. [Link]

-

What is the mechanism of Pretomanid? - Patsnap Synapse. [Link]

-

Safety of nitroimidazoles - PubMed. [Link]

-

Benznidazole Tablets l Official Website Chagas Disease Page. [Link]

-

What is the mechanism of Metronidazole? - Patsnap Synapse. [Link]

-

Microbiological properties of tinidazole: spectrum, activity and ecological considerations. [Link]

-

Nitroimidazole antibiotics - WikiLectures. [Link]

-

What is the mechanism of action of Pretomanid? - Dr.Oracle. [Link]

-

Benznidazole - Wikipedia. [Link]

-

Tinidazole Monograph for Professionals - Drugs.com. [Link]

-

Advances of new drugs bedaquiline and delamanid in the treatment of multi-drug resistant tuberculosis in children - Frontiers. [Link]

-

Mechanism of action and resistance of Pretomanid drug. Pretomanid... | Download Scientific Diagram - ResearchGate. [Link]

-

Delamanid: A new armor in combating drug-resistant tuberculosis - PMC - NIH. [Link]

-

Benznidazole: MedlinePlus Drug Information. [Link]

-

Delamanid Boosts Treatment Punch in Resistant TB - MDEdge. [Link]

-

What is Benznidazole used for? - Patsnap Synapse. [Link]

-

Benznidazole Patient Drug Record | NIH - Clinical Info .HIV.gov. [Link]

-

Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC. [Link]

-

Metronidazole: Uses, Dosage, Side Effects, Warnings - Drugs.com. [Link]

-

Nitroimidazoles as anti-tumor agents - PubMed. [Link]

-

Metronidazole - StatPearls - NCBI Bookshelf - NIH. [Link]

-

Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - NIH. [Link]

-

Nitroimidazoles | Concise Medical Knowledge - Lecturio. [Link]

-

Effect of the nitroimidazole Ro 03-8799 on the activity of chemotherapeutic agents against a murine tumour in vivo - PMC - NIH. [Link]

-

Nitroimidazole Antibacterial Agents - Basicmedical Key. [Link]

-

The antitubercular activity of various nitro(triazole/imidazole)-based compounds - PubMed. [Link]

-

Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds - ResearchGate. [Link]

-

Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed. [Link]

-

Tinidazole | C8H13N3O4S | CID 5479 - PubChem - NIH. [Link]

-

What is the mechanism of Morinidazole? - Patsnap Synapse. [Link]

-

Nitroimidazoles: A newer class of Heterocycles for treatment of Tuberculosis - ProQuest. [Link]

-

Safety of nitroimidazoles. - Semantic Scholar. [Link]

-

Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions - PubMed. [Link]

-

Insights into anti-tuberculosis drug design on the scaffold of nitroimidazole derivatives using structure-based computer-aided approaches - NIH. [Link]

-

In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

-

Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names - RxList. [Link]

-

Tinidazole - LiverTox - NCBI Bookshelf - NIH. [Link]

-

Nitroimidazoles and Neurotoxicity - CMAJ. [Link]

Sources

- 1. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 2. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitroimidazoles as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 6. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]

- 7. Nitroimidazole Antibacterial Agents | Basicmedical Key [basicmedicalkey.com]

- 9. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Metronidazole - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Metronidazole? [synapse.patsnap.com]

- 12. Nitroimidazoles | Concise Medical Knowledge [lecturio.com]

- 13. drugs.com [drugs.com]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Tinidazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Benznidazole Tablets l Official Website Chagas Disease Page [benznidazoletablets.com]

- 18. Benznidazole - Wikipedia [en.wikipedia.org]

- 19. Benznidazole: MedlinePlus Drug Information [medlineplus.gov]

- 20. What is Benznidazole used for? [synapse.patsnap.com]

- 21. Nitroimidazoles: A newer class of Heterocycles for treatment of Tuberculosis - ProQuest [proquest.com]

- 22. Delamanid improves outcomes and reduces mortality in multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The role of delamanid in the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Delamanid Boosts Treatment Punch in Resistant TB | MDedge [mdedge.com]

- 26. droracle.ai [droracle.ai]

- 27. Pretomanid - Wikipedia [en.wikipedia.org]

- 28. What is the mechanism of Pretomanid? [synapse.patsnap.com]

- 29. researchgate.net [researchgate.net]